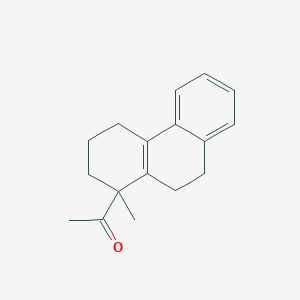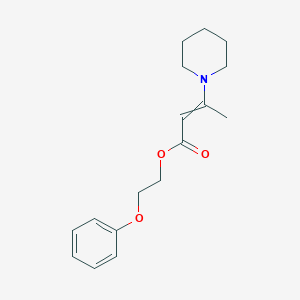
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bromine atoms and two methoxyphenyl groups attached to a propanone backbone. It is often utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 1,3-bis(4-methoxyphenyl)propan-1-one with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination at the desired positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of oxidative stress and modulation of cellular signaling .
Comparison with Similar Compounds
Similar compounds to 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- include:
1-Propanone, 2,3-dibromo-1,3-diphenyl-: This compound lacks the methoxy groups, which can affect its reactivity and biological properties.
1-Propanone, 2,3-dibromo-1,3-bis(4-chlorophenyl)-: The presence of chlorine atoms instead of methoxy groups results in different chemical and biological behaviors.
1-Propanone, 2,3-dibromo-1,3-bis(4-fluorophenyl)-: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
59258-25-2 |
|---|---|
Molecular Formula |
C17H16Br2O3 |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
2,3-dibromo-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Br2O3/c1-21-13-7-3-11(4-8-13)15(18)16(19)17(20)12-5-9-14(22-2)10-6-12/h3-10,15-16H,1-2H3 |
InChI Key |
DTAHPGMKUAKDKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

